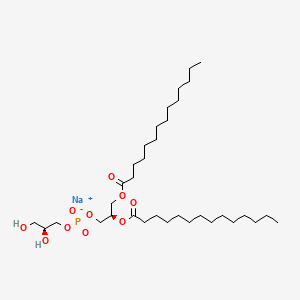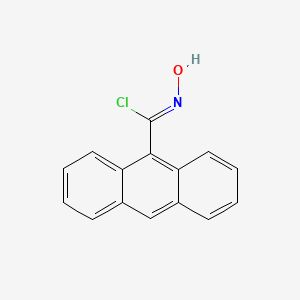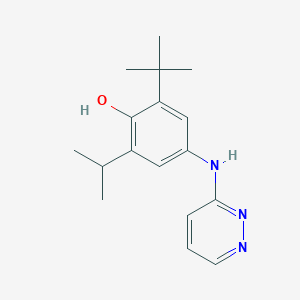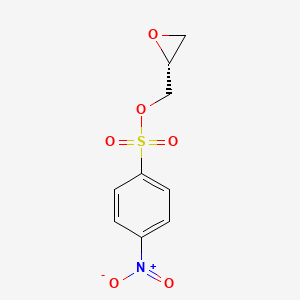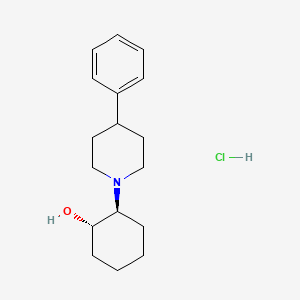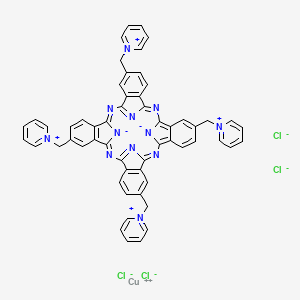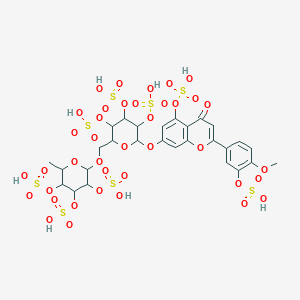
Ranolazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ranolazine is used to treat chronic angina (chest pain). It is usually used together with other medicines such as ACE inhibitors, angiotensin receptor blockers, calcium channel blockers, beta-blockers, nitrates, antiplatelets, or lipid-lowering medicines .
Synthesis Analysis
Ranolazine is a derivative of Piperazine and chemically defined as N(6,2dimethylphenyl)-2-(4-2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide. It is a racemic combination and can be synthesized using a variety of techniques. The synthetic process involves purification, drying, and milling .Molecular Structure Analysis
Ranolazine is N-(2,6-dimethylphenyl)-4(2-hydroxy-3-[2-methoxyphenoxy]-propyl)-1-piperazine acetamide dihydrochloride. It inhibits sodium and potassium ion channel currents at clinically therapeutic levels . When obtained as a racemic mixture, ranolazine displays a chiral center and contains equal amounts of the ® and (S) enantiomers .Chemical Reactions Analysis
Ranolazine inhibits sodium and potassium ion channel currents. In disease states, enhanced sodium – calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium .Physical And Chemical Properties Analysis
Ranolazine is a solid that ranges from white to off-white and is barely soluble in water. At pH values below 4.4, it is easily soluble in buffered aqueous solutions and soluble in a number of organic solvents .Wissenschaftliche Forschungsanwendungen
Atrial Fibrillation and Chronic Heart Failure : Ranolazine has been effective in converting atrial fibrillation to sinus rhythm in patients with structural heart disease and chronic heart failure. It does so by inhibiting late sodium current (I(Na)) and potassium current (I(Kr)) in the atria (Frommeyer et al., 2012), (Antzelevitch et al., 2011).
Myocardial Infarction : Ranolazine reduces myocardial infarct size, improves left ventricular function, and decreases ischemia/reperfusion-induced arrhythmias in experimental models (Hale & Kloner, 2014).
Ventricular Vulnerability and Defibrillation : It has shown potential in quantifying effects on ventricular vulnerability and defibrillation thresholds, offering insights into antiarrhythmic mechanisms (Kumar et al., 2008).
Oxidative Stress and Mitochondrial Integrity : Ranolazine reduces Ca2+ overload and oxidative stress, improving mitochondrial integrity, which protects against ischemia-reperfusion injury in isolated hearts (Aldakkak et al., 2011).
Treatment of Chronic Stable Angina : Ranolazine is effective in reducing the frequency of angina episodes and nitroglycerin consumption in patients with chronic stable angina (Stone et al., 2006).
Neurological Applications : It has shown effects on the brain sodium channel NaV1.2, suggesting potential uses in conditions like epilepsy and ischemic stroke (Peters et al., 2013).
Improvement in Left Ventricular Function : It has been observed to improve parameters of left ventricular function in patients with stable angina (Figueredo et al., 2011).
Clinical Pharmacokinetics : Ranolazine's pharmacokinetics involve extensive metabolism by cytochrome P450 enzymes and renal excretion, with a half-life that is apparently prolonged in its extended-release formulation (Jerling, 2006).
Effects on Glucose Oxidation in Cardiac Contexts : It stimulates glucose oxidation in normoxic, ischemic, and reperfused ischemic rat hearts, potentially contributing to its beneficial effects in cardiac ischemia/reperfusion (McCormack et al., 1996).
Chronic Angina and Acute Coronary Syndromes : Ranolazine is effective in reducing angina and improving exercise performance in patients with early-positive exercise testing and frequent angina (Wilson et al., 2009).
Safety and Hazards
Ranolazine is harmful if swallowed. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O39S8/c1-10-21(62-70(36,37)38)23(64-72(42,43)44)25(66-74(48,49)50)27(56-10)55-9-19-22(63-71(39,40)41)24(65-73(45,46)47)26(67-75(51,52)53)28(59-19)57-12-6-17-20(18(7-12)61-69(33,34)35)13(29)8-15(58-17)11-3-4-14(54-2)16(5-11)60-68(30,31)32/h3-8,10,19,21-28H,9H2,1-2H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGANVWZEQAZHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OS(=O)(=O)O)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O39S8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1249.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dosmalfate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)

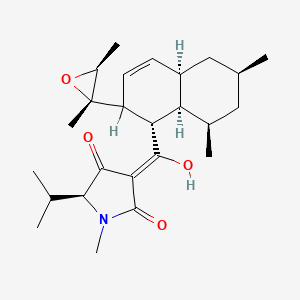

![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)
